molecular formula C10H12N2O2 B1527990 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol CAS No. 1305325-10-3

2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol

Cat. No. B1527990
M. Wt: 192.21 g/mol
InChI Key: WHRWLBNMDGQNEZ-UHFFFAOYSA-N
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Description

“2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol”, also known as TBOA, is a heterocyclic compound used in various fields of research and industry. It has the empirical formula C10H12N2O2 and a molecular weight of 192.21 .


Molecular Structure Analysis

The SMILES string for “2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol” is CC(C)(C)c1nc2cncc(O)c2o1 . This string represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

“2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol” is a solid compound . As mentioned earlier, it has a molecular weight of 192.21 .

Scientific Research Applications

Regioselective Metalation and Derivative Formation

2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol and its derivatives can undergo regioselective metalation, particularly in the presence of tert-butyllithium, which preferentially occurs at the 7-position of the heterocycle. This regioselectivity allows for the generation of various 7-substituted derivatives, expanding the chemical utility and applicability of this compound in synthetic chemistry. The ortho-directing nature of the fused 2-dialkylaminooxazolo group within the bicyclic system is a critical aspect of this reactivity, facilitating the selective introduction of various functional groups at the 7-position through subsequent reactions with different electrophiles (Lever, Werblood, & Russell, 1993).

Antimicrobial Activity

Compounds derived from oxazolo[4,5-c]pyridin-7-ol have been studied for their antimicrobial properties. Research involving various 2-(substituted)oxazolo[4,5-b]pyridine derivatives has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant isolates. Specific derivatives have shown better activity than traditional antibiotics like ampicillin and gentamicin against certain strains of E. coli and P. aeruginosa, highlighting the potential of these compounds in addressing antimicrobial resistance. Molecular modeling and dynamics simulations, alongside density functional theory (DFT) analyses, have provided insights into the interactions of these compounds with microbial enzymes, further underlining their therapeutic potential (Celik, Erol, & Kuyucuklu, 2021).

Cardiovascular Applications

In the domain of cardiovascular research, derivatives of oxazolo[4,5-c]pyridin-7-ol, specifically those fused with 1,2,4-triazolo[1,5-a]pyrimidine systems, have shown promising vasodilating and antihypertensive activities. Among these, certain compounds have exhibited more potent coronary vasodilating activity than established drugs like trapidil, and comparable antihypertensive efficacy to guanethidine sulfate. This suggests potential applications of these compounds as cardiovascular agents, warranting further investigation into their mechanism of action and therapeutic profiles (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol” is classified under GHS07, indicating that it may be harmful if swallowed . It’s classified as Acute Tox. 4 Oral .

properties

IUPAC Name

2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2,3)9-12-6-4-11-5-7(13)8(6)14-9/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRWLBNMDGQNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CN=CC(=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230053
Record name Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol

CAS RN

1305325-10-3
Record name Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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